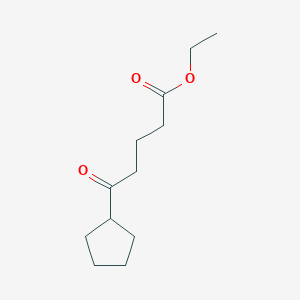

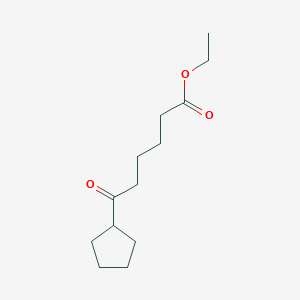

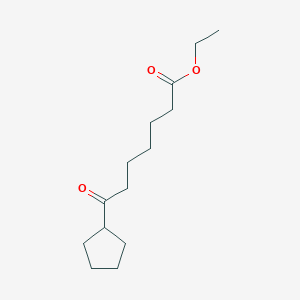

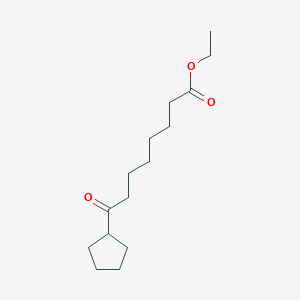

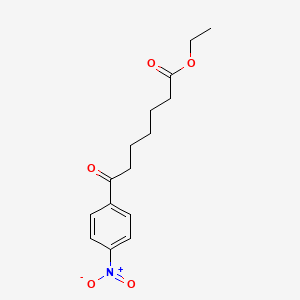

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with nitrophenyl compounds. For instance, a compound was synthesized by the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Another example is the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve reduction processes. For instance, the catalytic reduction of 4-nitrophenol in the presence of various reducing agents is a widely used reaction to examine the activity of catalytic nanostructure in an aqueous environment .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure is conducive to forming derivatives with potential therapeutic applications. For instance, compounds containing the nitrophenyl moiety are often explored for their anti-tumor properties . This compound could serve as a precursor in the synthesis of novel drugs with anti-cancer activities.

Material Science

In material science, Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate may contribute to the development of new materials with specific electronic or photonic properties. The nitrophenyl group is known to impart certain electronic characteristics that can be harnessed in creating conductive polymers or materials that respond to light .

Agriculture

The derivative of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate could be explored for its use in agriculture, particularly in the synthesis of insecticides. Compounds with a nitrophenyl group, such as EPN, have been used as insecticides due to their ability to inhibit acetylcholinesterase, an enzyme crucial for the nervous system function in pests .

Environmental Science

In environmental science, this compound’s derivatives could be investigated for their role in catalytic processes that reduce environmental pollutants. For example, nitrophenyl-based compounds have been studied for their catalytic efficiency in reducing nitrophenol, a common environmental toxin .

Biochemistry

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: can be a valuable tool in biochemistry for probing enzyme mechanisms or as a substrate in enzymatic assays. Derivatives of nitrophenyl are commonly used as substrates to study various glycosidase enzymes .

Pharmacology

In pharmacology, the compound can be used to develop new drugs with diverse biological activities. The nitrophenyl moiety is a key functional group in many pharmacological agents, and its incorporation into new compounds can lead to the discovery of drugs with improved efficacy and safety profiles .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate and similar compounds could involve the development of new synthetic strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles . Another potential direction could be the exploration of the biological potential of indole derivatives .

Eigenschaften

IUPAC Name |

ethyl 7-(4-nitrophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCETBIEJELOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645727 |

Source

|

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

CAS RN |

898777-63-4 |

Source

|

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.